molecular formula C8H13NO B13984306 4-Methylenecyclohexanecarboxamide CAS No. 1420294-77-4

4-Methylenecyclohexanecarboxamide

Katalognummer: B13984306
CAS-Nummer: 1420294-77-4
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: PCYZDTILOPUMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylenecyclohexanecarboxamide is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are characterized by one or more rings of carbon atoms, and in this case, the compound features a cyclohexane ring with a methylene and carboxamide group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylenecyclohexanecarboxamide typically involves the amidation of 4-methylenecyclohexanecarboxylic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylenecyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl compound.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methylenecyclohexanone.

    Reduction: Formation of 4-methylenecyclohexylamine.

    Substitution: Formation of various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methylenecyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of 4-Methylenecyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylcyclohexanecarboxamide: Similar structure but lacks the methylene group.

    4-Methoxycarbonylcyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a methylene group.

    4H-thieno[3,2-b]pyrrole-5-carboxamides: Different ring structure but similar functional groups

Uniqueness

4-Methylenecyclohexanecarboxamide is unique due to the presence of both a methylene and carboxamide group on the cyclohexane ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1420294-77-4

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

4-methylidenecyclohexane-1-carboxamide

InChI

InChI=1S/C8H13NO/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H2,9,10)

InChI-Schlüssel

PCYZDTILOPUMBA-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCC(CC1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.